molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2

[Ethyl(methyl)sulfamoyl]amine

Cat. No. B1438652
CAS RN: 154743-05-2
M. Wt: 138.19 g/mol
InChI Key: FTZYZXOSQVEAFW-UHFFFAOYSA-N
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Description

“[Ethyl(methyl)sulfamoyl]amine” is a chemical compound with the IUPAC name N-ethyl-N-methylsulfamide . It has a molecular weight of 138.19 . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “[Ethyl(methyl)sulfamoyl]amine” is 1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound .


Physical And Chemical Properties Analysis

“[Ethyl(methyl)sulfamoyl]amine” has a molecular weight of 138.19 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Radiopharmaceutical Building Blocks

  • The cyclic sulfamidates, related to "[Ethyl(methyl)sulfamoyl]amine," serve as precursors for secondary amines, which are crucial building blocks in the synthesis of radiopharmaceuticals. A study demonstrated the preparation of protonated forms of these amines, which reacted readily with acyl chlorides and carboxylic acids, forming amides. This method offers a practical approach for labeling molecules, especially where intramolecular cyclisation of precursors is favored under typical radiofluorination conditions (Hoareau et al., 2014).

Chemical Synthesis and Reactivity

  • Sulfamoyl azides, which can be derived from compounds similar to "[Ethyl(methyl)sulfamoyl]amine," are generated from secondary amines using a novel sulfonyl azide transfer agent. These azides react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are stable progenitors of reactive intermediates that add asymmetrically to olefins, demonstrating the versatility and potential utility of sulfamoyl compounds in organic synthesis (Culhane & Fokin, 2011).

Crosslinking in Immunodiagnostic Applications

  • In the field of immunodiagnostics, the crosslinking efficiency of antibodies to functionalized surfaces is crucial. A study involving the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies to amine-functionalized platforms demonstrated improved crosslinking efficiency and analytical performance in immunoassays. This highlights the potential application of sulfamoyl and related compounds in enhancing the performance of biosensors and diagnostic devices (Vashist, 2012).

Enantioselective Synthesis

  • The use of primary amine-thiourea catalysts in the enantioselective conjugate addition of ketones to nitroalkenes is another application. This process involves compounds related to "[Ethyl(methyl)sulfamoyl]amine" and results in products with good-to-excellent diastereoselectivity, showcasing the role of sulfamoyl derivatives in asymmetric synthesis (Huang & Jacobsen, 2006).

Safety and Hazards

“[Ethyl(methyl)sulfamoyl]amine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[methyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYZXOSQVEAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655802
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Ethyl(methyl)sulfamoyl]amine

CAS RN

154743-05-2
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [ethyl(methyl)sulfamoyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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